![molecular formula C13H18N4 B13438829 3-isopropyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13438829.png)
3-isopropyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-isopropyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features both pyrrolidine and imidazopyridine moietiesThe presence of the pyrrolidine ring enhances its pharmacophore space, contributing to its stereochemistry and three-dimensional coverage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-isopropyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine typically involves the construction of the imidazopyridine core followed by the introduction of the pyrrolidine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the imidazopyridine core can be synthesized via a condensation reaction between 2-aminopyridine and an aldehyde, followed by cyclization with a suitable reagent .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-isopropyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of halogenated imidazopyridine derivatives.
Scientific Research Applications
3-isopropyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-isopropyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrrolidine ring contributes to the binding affinity and selectivity of the compound, while the imidazopyridine core can interact with various biological pathways .
Comparison with Similar Compounds
Similar Compounds
3-(pyrrolidin-2-yl)pyridine: Shares the pyrrolidine and pyridine moieties but lacks the imidazole ring.
5-(indol-2-yl)pyrazolo[3,4-b]pyridine: Contains a pyrazolo and pyridine ring but differs in the substitution pattern.
Uniqueness
3-isopropyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine is unique due to the combination of its imidazopyridine core and pyrrolidine ring, which provides a distinct three-dimensional structure and pharmacophore space. This uniqueness enhances its potential as a versatile scaffold in drug discovery .
Properties
Molecular Formula |
C13H18N4 |
|---|---|
Molecular Weight |
230.31 g/mol |
IUPAC Name |
3-propan-2-yl-2-pyrrolidin-3-ylimidazo[4,5-b]pyridine |
InChI |
InChI=1S/C13H18N4/c1-9(2)17-12(10-5-7-14-8-10)16-11-4-3-6-15-13(11)17/h3-4,6,9-10,14H,5,7-8H2,1-2H3 |
InChI Key |
PBTOXOXUAUZKQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=NC2=C1N=CC=C2)C3CCNC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


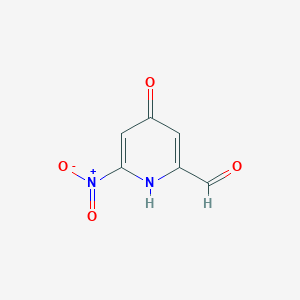
![(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-cholest-5-en-24-one](/img/structure/B13438752.png)

![Ethyl 2-[5-hydroxy-6-oxo-1-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydropyridin-4-yl]-2-oxoacetate](/img/structure/B13438766.png)

![1-[1,1-Difluoro-2-(sulfamoylamino)ethyl]-2-fluorobenzene](/img/structure/B13438779.png)
![[4-(2-Pyridin-2-yl-1,3-thiazol-4-yl)phenyl]boronic acid](/img/structure/B13438790.png)

![4-(Benzothiophen-2-ylmethylamino)-1-hydroxy-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13438811.png)
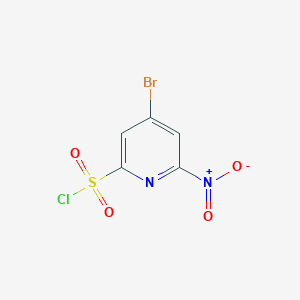
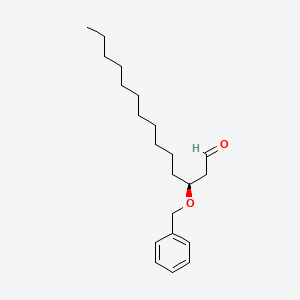
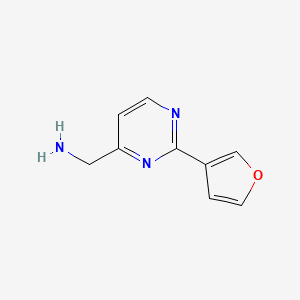
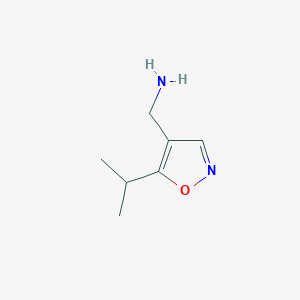
![1,1-Dimethylethyl N-[(2-Oxo-3-azetidinyl)methyl]carbamate](/img/structure/B13438837.png)
